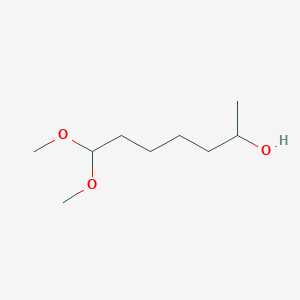![molecular formula C5BrF9O B14300564 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane CAS No. 113772-72-8](/img/structure/B14300564.png)
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane typically involves the reaction of hexafluoropropene with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination of hexafluoropropene. The process is optimized to maximize yield and minimize by-products. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while introducing new functional groups .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is utilized in a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane exerts its effects involves the interaction of its bromine and fluorine atoms with target molecules. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions are mediated by the high electronegativity of fluorine, which enhances the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: Similar in structure but lacks the bromine atom, making it less reactive in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains hydroxyl groups instead of bromine, leading to different chemical properties and applications.
Uniqueness
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is unique due to the presence of both bromine and multiple fluorine atoms, which confer high reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Eigenschaften
CAS-Nummer |
113772-72-8 |
|---|---|
Molekularformel |
C5BrF9O |
Molekulargewicht |
326.94 g/mol |
IUPAC-Name |
2-bromo-1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C5BrF9O/c6-3(10,4(11,12)13)5(14,15)16-2(9)1(7)8 |
InChI-Schlüssel |
HUEBYSHWLSHHSG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)Br)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
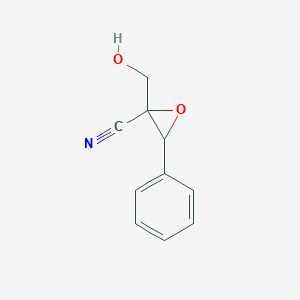
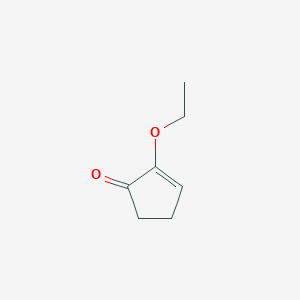
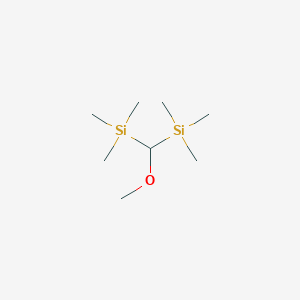
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
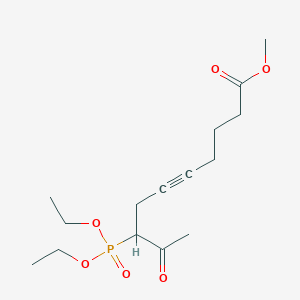
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
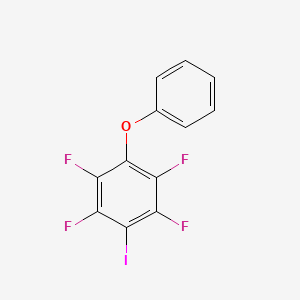
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
